3-Ethyloxetan-3-OL

Beschreibung

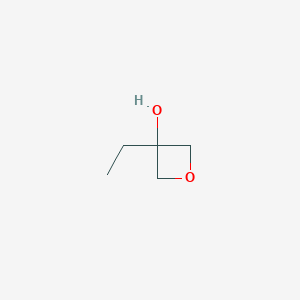

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethyloxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-5(6)3-7-4-5/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXMKEGFTNLFQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Ethyloxetan 3 Ol and Its Key Precursors

Regioselective and Stereoselective Synthetic Approaches to 3-Ethyloxetan-3-OL

Achieving high levels of regioselectivity and stereoselectivity is paramount in modern organic synthesis. For this compound, this involves precise control over the formation of the oxetane (B1205548) ring and the introduction of the ethyl and hydroxyl groups at the C3 position.

The intramolecular cyclization of epoxy alcohols is a cornerstone strategy for constructing the oxetane ring. rsc.orgoup.com This approach leverages the high reactivity of the strained epoxide ring, which can be opened by an internal nucleophile, the hydroxyl group, to form the desired four-membered ring. numberanalytics.com

The key precursor for this strategy is an appropriate 3,4-epoxy alcohol. The synthesis of this compound via this route would conceptually start from a precursor like 2-(2-ethyloxiran-2-yl)ethan-1-ol. The intramolecular ring-opening is typically promoted by a base, which deprotonates the primary alcohol to form an alkoxide. This internal nucleophile then attacks one of the epoxide carbons in a 4-exo-tet cyclization.

The regioselectivity of the ring closure is a critical factor. Base-promoted cyclization of 3,4-epoxy alcohols generally favors the formation of oxetanes. rsc.orgoup.com For instance, treating 1-(βγ-epoxypropyl)cyclohexan-1-ol and its methyl analogues with a base like potassium hydroxide (B78521) in aqueous dimethyl sulfoxide (B87167) (DMSO) yields the corresponding oxetanes as the primary products. rsc.org The reaction conditions, particularly the choice of base and solvent, can significantly influence the outcome. While aqueous conditions often lead to the desired oxetane, anhydrous conditions can sometimes favor the formation of larger rings or fragmentation products. rsc.orgoup.com

Lewis acids can also catalyze the intramolecular ring-opening of epoxides. rsc.org While more commonly used for ring-opening with external nucleophiles, a Lewis acid can activate the epoxide oxygen, making the carbon atoms more electrophilic and susceptible to attack by the internal hydroxyl group. However, careful selection of the Lewis acid is necessary to avoid undesired side reactions. researchgate.net

Table 1: Comparison of Conditions for Epoxide Ring-Opening to Oxetanes

| Catalyst/Reagent | Solvent | Temperature | Outcome | Reference |

| Potassium Hydroxide (KOH) | 75% aq. DMSO | Not specified | Predominantly oxetane formation | rsc.orgresearchgate.net |

| Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | Not specified | Dependent on epoxide structure; can lead to fragmentation | oup.com |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Dichloromethane (B109758) (DCM) | -78°C to rt | Can transform β-chloro-α-hydroxy diazoketones to oxetanones | researchgate.net |

The Williamson ether synthesis, a long-standing method for forming ethers, can be adapted for intramolecular cyclization to form oxetanes from 1,3-diols. acs.orgnih.gov This strategy involves the selective functionalization of one hydroxyl group in a 1,3-diol into a good leaving group (e.g., tosylate, mesylate, or halide), followed by base-induced cyclization where the remaining hydroxyl group acts as the nucleophile. acs.org

To synthesize this compound, a suitable precursor would be 2-ethyl-1,3-propanediol. The primary hydroxyl group would be selectively converted to a leaving group. Subsequent treatment with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), would facilitate the intramolecular SN2 reaction to close the ring. acs.org

The efficiency of this cyclization is often high, with reports of yields exceeding 90% for the mesylation and cyclization steps in the synthesis of related oxetane-containing nucleosides. acs.org One-pot procedures starting from the diol have also been developed, where the primary alcohol is converted to an iodide using an Appel reaction, followed by in-situ base treatment to yield the oxetane. acs.org

Stereocontrol is an important aspect of this methodology. If the starting 1,3-diol is chiral, the cyclization via a Williamson ether synthesis typically proceeds with inversion of configuration at the carbon bearing the leaving group, allowing for the synthesis of enantioenriched oxetanes. acs.org

Organometallic reagents, particularly Grignard reagents, are powerful tools for C-C bond formation and can be applied to the synthesis of 3-substituted oxetan-3-ols. A highly effective and direct method involves the addition of an organometallic reagent to oxetan-3-one.

For the synthesis of this compound, the key reaction is the addition of ethylmagnesium bromide (EtMgBr) or ethyllithium (B1215237) (EtLi) to oxetan-3-one. The nucleophilic ethyl group attacks the electrophilic carbonyl carbon of the oxetanone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol, this compound. This approach is direct and generally high-yielding, making it a preferred laboratory-scale method.

The precursor, oxetan-3-one, can be synthesized via several routes, including the oxidation of oxetan-3-ol (B104164) or through multi-step sequences from precursors like dihydroxyacetone. acs.orgatlantis-press.com

Beyond addition to oxetanones, organometallic reagents can be involved in more complex strategies. For example, they can be used as bases to promote cyclization reactions, as seen where methylmagnesium bromide (MeMgBr) is used as a base to facilitate a challenging 4-exo-tet SN2 cyclization in a novel oxetane synthesis from alcohols. nih.govacs.org

Cyclization Reactions from Polyols and Related Precursors

Development of Efficient and Scalable Synthetic Routes for Research and Potential Industrial Application

The transition from a laboratory-scale synthesis to a scalable, industrial process requires a focus on efficiency, cost-effectiveness, safety, and atom economy. For this compound, routes starting from readily available and inexpensive materials are highly desirable.

A concise and potentially scalable route to the related compound oxetan-3-ol starts from commercially available epichlorohydrin (B41342). atlantis-press.comresearchgate.net This multi-step synthesis involves:

Ring-opening of epichlorohydrin with acetic acid catalyzed by iron(III) chloride. researchgate.net

Protection of the secondary alcohol.

Base-induced hydrolysis and intramolecular cyclization.

Deprotection to yield oxetan-3-ol. researchgate.net

This general strategy could be adapted for this compound. A retrosynthetic analysis suggests that a key intermediate would be 1-chloro-2,3-epoxy-2-ethylpropane. The addition of a Grignard reagent to this functionalized epoxide could be a potential, albeit challenging, step.

Table 2: Key Transformations in a Scalable Route to Oxetan-3-ol

| Step | Reactants | Reagents/Catalyst | Product | Reported Yield | Reference |

| 1 | Epichlorohydrin, Acetic Acid | Anhydrous Iron(III) chloride | Acetic acid-2-hydroxy-3-chloropropyl ester | 90% | researchgate.net |

| 2 | Acetic acid-2-hydroxy-3-chloropropyl ester | Ethyl vinyl ether, p-TsOH | Protected intermediate | Used crude | researchgate.net |

| 3 | Protected intermediate | NaOH, H₂O | Crude cyclized product | Used crude | researchgate.net |

| 4 | Crude cyclized product | MeOH, p-TsOH then NaHCO₃ | Oxetan-3-ol | 38.75% (overall) | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by improving atom economy, using less hazardous chemicals, and minimizing waste.

Atom Economy: Catalytic routes are inherently more atom-economical than stoichiometric reactions. For instance, using catalytic amounts of Lewis acids or bases for cyclization reactions is preferable to using stoichiometric reagents. researchgate.netuab.cat The Grignard addition to oxetan-3-one is highly atom-economical, as all atoms from the ethyl group and the oxetanone are incorporated into the final product.

Use of Safer Solvents and Reagents: Research into replacing hazardous solvents like dichloromethane or ethereal solvents with greener alternatives (e.g., 2-methyl-THF, cyclopentyl methyl ether, or even water where possible) is an active area. The use of solid acid or base catalysts can also simplify reaction workups and reduce waste streams compared to soluble catalysts. researchgate.net

Energy Efficiency: Developing reactions that can be performed at ambient temperature and pressure reduces energy consumption. Photochemical methods, like the Paternò-Büchi reaction, can sometimes be performed under visible light instead of high-energy UV radiation, though this is substrate-dependent. nih.govacs.org Microwave-assisted synthesis can also be explored to reduce reaction times and energy input.

Renewable Feedstocks: A long-term goal for green synthesis is the use of renewable starting materials. Precursors like dihydroxyacetone, which can be derived from glycerol (B35011) (a byproduct of biodiesel production), represent a step towards more sustainable chemical manufacturing. acs.org

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally benign, aligning with the broader goals of modern chemical research and industry.

Mechanistic Elucidation and Reactivity of 3 Ethyloxetan 3 Ol

Ring-Opening Reactions of the Oxetane (B1205548) Moiety in 3-Ethyloxetan-3-OL

The strained four-membered ring of this compound can be opened under acidic, basic, and nucleophilic conditions, as well as through radical-mediated processes. The regioselectivity and mechanism of these reactions are highly dependent on the reaction conditions.

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the oxygen atom of the oxetane ring is protonated, forming a good leaving group. libretexts.orglibretexts.org This initial protonation is a rapid and reversible step. The subsequent ring-opening can proceed through a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.orgopenstax.org The protonated oxetane can be attacked by a nucleophile. In the case of this compound, the tertiary carbocation that would be formed upon ring-opening is stabilized by the ethyl group. Consequently, the nucleophile will preferentially attack the more substituted carbon (C3). libretexts.orgopenstax.org

Table 1: Key Features of Acid-Catalyzed Ring-Opening of this compound

| Feature | Description |

| Catalyst | Strong acids (e.g., H₂SO₄, HCl) |

| Initial Step | Protonation of the oxetane oxygen |

| Mechanism | Hybrid of SN1 and SN2 characteristics libretexts.orgopenstax.org |

| Regioselectivity | Nucleophilic attack at the more substituted carbon (C3) libretexts.orgopenstax.org |

| Intermediate | Partial positive charge development on the tertiary carbon libretexts.org |

| Product | 1,3-Diol derivative (e.g., 3-ethyl-1,3-propanediol) |

Base-Catalyzed Ring-Opening Mechanisms

In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of oxetanes generally follows an SN2 mechanism. libretexts.orglibretexts.org The reaction is initiated by the attack of a strong base or nucleophile on one of the carbon atoms of the oxetane ring. Due to steric hindrance from the ethyl group at C3, the nucleophile will preferentially attack the less substituted carbon atoms (C2 or C4) of the oxetane ring in this compound. masterorganicchemistry.com

The ring strain of the four-membered ring facilitates this reaction, even though an alkoxide is a relatively poor leaving group. libretexts.orglibretexts.org The initial attack results in the formation of an alkoxide intermediate, which is subsequently protonated by a protic solvent or during workup to yield the final product. For example, reaction with sodium hydroxide (B78521) would lead to the formation of a primary alcohol and a tertiary alcohol within the same molecule.

Table 2: Comparison of Acid- and Base-Catalyzed Ring-Opening of this compound

| Condition | Predominant Mechanism | Site of Nucleophilic Attack |

| Acidic | SN1-like libretexts.orgopenstax.org | More substituted carbon (C3) libretexts.orgopenstax.org |

| Basic | SN2 libretexts.orglibretexts.org | Less substituted carbon (C2/C4) masterorganicchemistry.com |

Nucleophilic Ring-Opening Pathways

A variety of nucleophiles can open the oxetane ring of this compound. The reaction pathway, whether it follows an SN1 or SN2-like mechanism, is dependent on the reaction conditions (acidic or basic) and the nature of the nucleophile. libretexts.orglibretexts.org

Under basic or neutral conditions, strong nucleophiles such as Grignard reagents, organolithium compounds, and amines will attack the less sterically hindered carbon atoms of the oxetane ring in an SN2 fashion. masterorganicchemistry.com For instance, the reaction with a Grignard reagent would result in the formation of a diol after an acidic workup, with the alkyl group from the Grignard reagent attached to the carbon resulting from the ring-opening.

Under acidic conditions, even weak nucleophiles can open the ring, attacking the more substituted carbon atom due to the carbocationic character of the transition state. libretexts.orgopenstax.org This allows for the introduction of a variety of functional groups at the tertiary position.

Radical-Mediated Ring-Opening Processes

While less common than ionic ring-opening reactions, radical-mediated pathways for the cleavage of cyclic ethers are known. researchgate.net These reactions typically involve the generation of a radical species that can attack the oxetane ring. The radical ring-opening of cyclic monomers is a known method in polymer chemistry. researchgate.net In the context of this compound, a radical initiator could potentially lead to the formation of a carbon-centered radical by abstracting a hydrogen atom or by adding to the oxygen atom.

The subsequent ring-opening would likely proceed to form the more stable radical intermediate. Cleavage of the C-C bond in the ring can also occur under radical conditions, particularly if a suitable driving force exists, such as the formation of a stable radical. nih.gov Research in the area of radical ring-opening of substituted oxetanes is ongoing, with potential applications in the synthesis of functionalized polymers and complex molecules. researchgate.netrsc.org

Investigation of Functional Group Transformations at the this compound Hydroxyl Group

The tertiary hydroxyl group of this compound can undergo typical alcohol reactions, such as esterification and etherification. These transformations can be carried out while preserving the oxetane ring, provided that the reaction conditions are carefully controlled to avoid ring-opening.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound are highly specific, reflecting the inherent properties of its tertiary alcohol and substituted oxetane ring.

Oxidation Pathways The tertiary alcohol group in this compound lacks a hydrogen atom on the carbinol carbon, making it resistant to direct oxidation under standard conditions without cleavage of carbon-carbon bonds. Furthermore, studies on analogous 3,3-disubstituted oxetanes have demonstrated that the oxetane ring itself is robust and stable against various common oxidizing agents. chemrxiv.org Reagents such as Dess-Martin periodinane (DMP) and those based on chromium(VI), like pyridinium (B92312) chlorochromate (PCC), which are effective for oxidizing primary and secondary alcohols, are not expected to react with the tertiary alcohol or the oxetane ring in this compound under mild conditions. chemrxiv.org

Forced oxidation under harsh conditions would likely proceed not through direct oxidation of the alcohol but via fragmentation pathways or dehydration. Acid-catalyzed dehydration of the tertiary alcohol could form a transient alkene, which might then be susceptible to oxidative cleavage, or could lead to ring-opening. chemrxiv.org

Reduction Pathways The tertiary alcohol functional group is at a high oxidation state and is not susceptible to reduction. Therefore, reduction pathways for this compound focus exclusively on the cleavage of the oxetane ring. The ring-opening of oxetanes can be accomplished using strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄). researchgate.net Research on the reduction of oxetane derivatives indicates that these reactions often require carefully controlled, low temperatures (e.g., -30 to 0 °C) to prevent unwanted side reactions or decomposition. chemrxiv.org

The reaction mechanism involves the nucleophilic attack of a hydride ion on one of the carbon atoms adjacent to the ether oxygen. This attack is often facilitated by a Lewis acid (like Li⁺ or Al³⁺ species), which coordinates to the oxetane oxygen, making the ring more susceptible to nucleophilic cleavage. This SN2-type reaction results in the opening of the ring to produce the corresponding 1,3-diol. For this compound, reduction would yield 3-ethylpentane-1,3-diol.

Table 1: Predicted Reactivity of this compound with Common Reagents

| Reagent Class | Specific Reagent(s) | Expected Outcome for this compound | Product(s) | Reference |

|---|---|---|---|---|

| Oxidizing Agents | PCC, DMP, TEMPO | No reaction under mild conditions. The tertiary alcohol is non-oxidizable, and the oxetane ring is stable. | No Reaction | chemrxiv.org |

| Reducing Agents | NaBH₄ | No reaction. Sodium borohydride (B1222165) is generally not reactive enough to open kinetically stable oxetane rings. | No Reaction | |

| Reducing Agents | LiAlH₄ | Ring-opening reduction. Requires careful temperature control to avoid decomposition. | 3-Ethylpentane-1,3-diol | chemrxiv.orgresearchgate.net |

Kinetic and Thermodynamic Aspects of this compound Reactions

The reactions of this compound, particularly those involving the cleavage of the four-membered ring, are governed by a balance between thermodynamic driving forces and kinetic barriers.

Thermodynamic Considerations The primary thermodynamic factor influencing the reactivity of the oxetane ring is its inherent strain energy, which has been determined to be approximately 106 kJ/mol. nih.gov This value is only slightly less than that of an epoxide (oxirane) ring and significantly higher than that of a tetrahydrofuran (B95107) (THF) ring, indicating a strong thermodynamic driving force for reactions that lead to ring-opening. nih.gov

Kinetic Aspects Despite the thermodynamic favorability of ring-opening, many oxetanes, especially 3,3-disubstituted variants, exhibit high kinetic stability. ethz.chnih.gov This stability arises from the steric hindrance around the ring carbons, which slows the rate of nucleophilic attack. Acid catalysis is typically required to overcome this kinetic barrier by making the ether oxygen a better leaving group. researchgate.net

The acid-catalyzed ring-opening can proceed through mechanisms with SN1 or SN2 character, depending on the substitution pattern and reaction conditions. For this compound, the formation of a tertiary carbocation at the C3 position upon dehydration would be a plausible SN1-type pathway. nih.gov The subsequent reaction with a nucleophile could lead to different products, creating a scenario for kinetic versus thermodynamic control. The kinetic product would be formed fastest (i.e., via the transition state with the lowest Gibbs free energy of activation, ΔG‡), while the thermodynamic product would be the most stable product, favored under conditions of equilibrium. beilstein-journals.org

Computational studies using Density Functional Theory (DFT) are powerful tools for elucidating these aspects by calculating the energy profiles of reaction pathways. beilstein-journals.orguni-muenchen.deresearchgate.net While specific DFT data for this compound is not available, studies on analogous systems show that the activation barrier for acid-catalyzed ring-opening is significantly lowered compared to the uncatalyzed process, quantifying the role of the catalyst in accelerating the reaction. beilstein-journals.org

Table 2: Representative Thermodynamic and Kinetic Data for Oxetane Systems

| Parameter | System/Reaction | Value | Significance | Reference |

|---|---|---|---|---|

| Thermodynamic | Ring Strain Energy | ~106 kJ/mol | Provides a strong driving force for ring-opening reactions. | nih.gov |

| Kinetic | Acid Stability | Stable at pH 4-10; partial decomposition at pH 1 (for 3-monosubstituted oxetane) | 3,3-Disubstituted oxetanes are kinetically stable under many biologically relevant conditions. | ethz.ch |

| Kinetic (Calculated) | Gibbs Free Energy of Activation (ΔG‡) | 18.9 - 22.6 kcal/mol (79-95 kJ/mol) | Represents the kinetic barrier for a model copper-catalyzed ring-forming reaction, illustrating typical energy barriers in complex transformations. | beilstein-journals.org |

Strategic Derivatization of 3 Ethyloxetan 3 Ol for Novel Chemical Entities

Synthesis of Monomers and Polymerizable Derivatives of 3-Ethyloxetan-3-OL

The 3-ethyloxetane framework, derived from this compound, is a valuable building block for creating monomers suitable for polymerization. The inherent ring strain of the oxetane (B1205548) moiety allows for efficient cationic ring-opening polymerization, leading to the formation of polyethers with unique properties. google.commdpi.com The hydroxyl group of this compound, or more commonly the primary alcohol in its precursor 3-ethyl-3-(hydroxymethyl)oxetane (EHMO), serves as a convenient handle for introducing polymerizable functional groups. google.commdpi.com

Acrylate (B77674) and methacrylate (B99206) esters are among the most widely used monomers for radical polymerization, yielding polymers with a vast array of applications. sapub.orgfluorine1.ru The synthesis of acrylate and methacrylate derivatives of this compound typically proceeds via the esterification of 3-ethyl-3-(hydroxymethyl)oxetane (EHMO), a key intermediate readily synthesized from trimethylolpropane (B17298). google.com

The reaction involves treating EHMO with acryloyl chloride or methacryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct. Alternatively, transesterification reactions can be employed. The resulting monomers, (3-ethyloxetan-3-yl)methyl acrylate and (3-ethyloxetan-3-yl)methyl methacrylate, combine the reactivity of the acrylate/methacrylate group for radical polymerization with the oxetane ring's potential for subsequent cationic polymerization, making them valuable hybrid monomers. google.comgoogle.com

Table 1: Synthesis of Acrylate and Methacrylate Derivatives

| Derivative Name | Precursor | Typical Reagent | Product |

|---|---|---|---|

| (3-ethyloxetan-3-yl)methyl acrylate | 3-ethyl-3-(hydroxymethyl)oxetane (EHMO) | Acryloyl chloride | C=CC(=O)OCC1(CC)COC1 google.com |

These monomers are utilized in the formulation of photosensitive resins and polymer compositions where the combination of properties from both the polyacrylate backbone and the pendant oxetane groups is desired. google.com

Beyond acrylates, the 3-ethyloxetane core can be derivatized to produce a variety of other polymerizable monomers. These analogs are typically designed for cationic ring-opening polymerization, which proceeds via the cleavage of the strained oxetane ring.

One common strategy involves converting the hydroxyl group of EHMO into an ether linkage bearing another reactive functional group. For example, 3-ethyl-3-allylmethoxyoxetane (AllylEHO) is synthesized by reacting EHMO with allyl bromide under basic conditions. mdpi.com The resulting monomer contains both an oxetane ring for cationic polymerization and an allyl group for radical polymerization or thiol-ene coupling reactions.

Another approach is the synthesis of multifunctional oxetane monomers to create cross-linked networks. An example is 3-ethyl-3-[(3-ethyloxetan-3-yl)methoxymethyl]oxetane, a dioxeane monomer that can lead to polymers with a high density of ether linkages. google.com Furthermore, intermediates such as 3-chloromethyl-3-ethyloxetane can be reacted with nucleophiles like phenol (B47542) to yield monomers such as 3-ethyl-3-phenoxymethyloxetane (POX), which is a well-studied monomer in cationic photopolymerization. google.com

Table 2: Examples of Other Polymerizable Oxetane Analogs

| Monomer Name | Synthesis Highlight | Polymerization Type |

|---|---|---|

| 3-ethyl-3-allylmethoxyoxetane (AllylEHO) | Etherification of EHMO with allyl bromide mdpi.com | Cationic, Radical, Thiol-ene |

| 3-ethyl-3-phenoxymethyloxetane (POX) | SN2 reaction of phenol with 3-chloromethyl-3-ethyloxetane google.com | Cationic |

Acrylate and Methacrylate Derivatives

Preparation of Bioactive Analogs and Bioisosteres Incorporating the Oxetane Ring

In medicinal chemistry, the introduction of an oxetane ring is a recognized strategy for improving the pharmacological profile of drug candidates. ethz.ch The oxetane moiety, particularly the 3,3-disubstituted pattern found in derivatives of this compound, can act as a bioisostere for other chemical groups, such as gem-dimethyl or carbonyl functionalities. chemrxiv.orgnih.gov This substitution can lead to enhanced aqueous solubility, improved metabolic stability, and optimized lipophilicity, while also increasing the three-dimensional complexity of the molecule. nih.gov

Oxetan-3-ols are specifically explored as bioisosteres of the carboxylic acid functional group. chemrxiv.orgdoi.org This replacement can maintain or improve binding affinity while eliminating the liabilities associated with a free carboxylic acid, such as poor cell permeability and rapid clearance. Similarly, 3-sulfanyl-oxetanes, synthesized from oxetan-3-ols, have been proposed as stable bioisosteres for metabolically labile thioesters. d-nb.info

The synthesis of these bioactive analogs often leverages the reactivity of the tertiary alcohol in 3-alkyloxetan-3-ols. A key synthetic method is the Lewis acid-catalyzed Friedel–Crafts reaction, where the oxetanol is activated to form an oxetane carbocation intermediate. doi.org This intermediate can then be trapped by electron-rich arenes or heterocycles to form 3-aryl-3-ethyloxetanes, providing access to a wide range of potential drug candidates. nih.govnih.gov For instance, this method has been used to install an oxetane ring into indole-based systems to generate novel analogues with potential anticancer activity. nih.gov

Table 3: Oxetane Bioisosteres and Their Synthetic Access

| Oxetane Analog | Bioisosteric Replacement For | Key Synthetic Strategy |

|---|---|---|

| 3-Aryl-3-ethyloxetane | Ketone (e.g., in benzophenones) nih.gov | Lewis acid-catalyzed Friedel-Crafts alkylation with arenes nih.govnih.gov |

| This compound | Carboxylic Acid chemrxiv.orgdoi.org | Organometallic addition to 3-oxetanone (B52913) doi.org |

Design and Synthesis of Multi-functional Oxetane-Containing Scaffolds

The 3-ethyloxetane unit can serve as a core component in the construction of more complex, multi-functional molecular architectures. These scaffolds are of interest in materials science for creating polymers with tailored properties and in medicinal chemistry for developing molecules capable of interacting with multiple biological targets or components, such as in Proteolysis Targeting Chimeras (PROTACs). mdpi.comgoogle.comgoogle.com

One approach to multi-functional scaffolds is the synthesis of hyperbranched polymers. Using 3-ethyl-3-(hydroxymethyl)oxetane (EHMO) as a branching monomer and a multifunctional core like 1,1,1-tris(hydroxymethyl)propane (TMP), hyperbranched poly(hydroxyl)oxetanes (POXs) can be synthesized via cationic ring-opening multibranching polymerization. mdpi.com The resulting polymers have a high density of hydroxyl groups, providing numerous points for further functionalization. mdpi.com

Another strategy involves the synthesis of discrete, multi-functional monomers. For example, the hydrosilylation reaction of 3-ethyl-3-allylmethoxyoxetane with diphenylsilane (B1312307) yields bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane. mdpi.com This molecule contains two oxetane rings, providing two sites for polymerization, and a central diphenylsilane unit, which can impart specific thermal or optical properties to the resulting material. mdpi.com The synthesis of molecules like 3-ethyl-3-[(3-ethyloxetan-3-yl)methoxymethyl]oxetane also provides a scaffold with two reactive oxetane units for creating cross-linked materials. google.com

In the context of drug discovery, oxetane-containing building blocks can be incorporated into complex bifunctional molecules. While specific examples starting directly from this compound are not prevalent, the principles are demonstrated in the synthesis of PROTACs where heterocyclic linkers connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein. google.comgoogle.com The chemical stability and favorable physicochemical properties of the oxetane ring make it an attractive component for such multi-functional scaffolds.

Table 4: Examples of Multi-functional Oxetane-Containing Scaffolds

| Scaffold Type | Key Building Block(s) | Synthetic Method | Potential Application |

|---|---|---|---|

| Hyperbranched Poly(hydroxyl)oxetanes (POXs) | 3-ethyl-3-(hydroxymethyl)oxetane, TMP mdpi.com | Cationic ring-opening multibranching polymerization mdpi.com | Adhesives, Coatings |

| Di-oxetane Silane | 3-ethyl-3-allylmethoxyoxetane, Diphenylsilane mdpi.com | Hydrosilylation mdpi.com | Photosensitive Resins |

Polymer Science and Advanced Material Applications of 3 Ethyloxetan 3 Ol Derived Polymers

Cationic Ring-Opening Polymerization of 3-Ethyloxetan-3-OL Derivatives

Cationic ring-opening polymerization (CROP) is a primary method for synthesizing polymers from oxetane (B1205548) monomers, including derivatives of this compound. mdpi.comresearchgate.net This process is a type of chain-growth polymerization where a cationic initiator transfers a charge to the monomer, rendering it reactive. wikipedia.orgscribd.com The reactive monomer then proceeds to react with other monomers to form a polymer. wikipedia.orgscribd.com The monomers suitable for cationic polymerization are typically nucleophilic and form stable cations upon polymerization. wikipedia.org

Mechanistic Studies of Polymerization Initiation and Propagation

The initiation of cationic polymerization of oxetanes can be achieved using strong protic acids or Lewis acids. scribd.comyoutube.com In the presence of a protic acid, the oxygen atom of the oxetane ring is protonated, forming a tertiary oxonium ion. This highly strained and electrophilic species is the active center for polymerization. researchgate.net The propagation step involves the nucleophilic attack of the oxygen atom of an incoming monomer molecule on one of the α-carbon atoms of the protonated oxetane ring. pearson.com This results in the opening of the ring and the regeneration of the cationic active center at the newly added monomer unit, allowing the polymer chain to grow. wikipedia.orgpearson.com

Alternatively, an "activated monomer mechanism" has been proposed where the monomer is activated by carrying the cationic center, and the growth reaction is an electrophilic attack of this activated monomer on the chain end. mdpi.com This mechanism can be advantageous as it may reduce side reactions like back-biting, which can lead to the formation of macrocyclics. researchgate.net The polymerization of 3-oxetanol, a related compound, was found to be less exothermic than that of glycidol (B123203) under similar conditions, which is attributed to the lower ring strain in the oxetane ring. researchgate.net

Controlled Polymerization Techniques for Tailored Architectures

Conventional free-radical polymerization often results in polymers with high dispersity. researchgate.net To achieve polymers with well-defined architectures, controlled polymerization techniques are employed. These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT), allow for precise control over molecular weight, composition, and end-group functionality. researchgate.netfiveable.me While these are radical polymerization techniques, the principles of controlled polymerization are also applicable to cationic processes, enabling the synthesis of complex structures like block copolymers, star polymers, and hyperbranched polymers. fiveable.me

Controlled polymerization relies on establishing a dynamic equilibrium between a small fraction of active propagating chains and a majority of dormant species. sigmaaldrich.com This ensures that all polymer chains grow simultaneously and at a similar rate, leading to a narrow molecular weight distribution. cmu.edu Key features of a controlled polymerization include a linear evolution of the logarithm of monomer concentration over time, a predictable degree of polymerization, and long-lived polymer chains that can be re-initiated to form block copolymers. cmu.edu

Synthesis of Hyperbranched Polyethers and Dendrimers from this compound

Hyperbranched polymers and dendrimers represent two classes of highly branched, three-dimensional macromolecules with unique properties. scispace.com this compound, also known as 3-ethyl-3-(hydroxymethyl)oxetane, is a key building block for creating these complex architectures. nih.govmdpi.com

Hyperbranched polyethers can be synthesized in a one-pot reaction from AB2-type monomers, or by using a slow monomer addition method to achieve a well-defined structure. researchgate.net For instance, hyperbranched polyoxetanes have been synthesized from 3-ethyl-3-(hydroxymethyl)oxetane using a core molecule like 1,1,1-tris(hydroxymethyl)propane. nih.govmdpi.com The properties of these polymers, such as molar mass and dispersity, can be controlled by adjusting the ratio of the monomer to the core molecule. nih.govmdpi.com

Dendrimers are perfectly branched, monodisperse macromolecules synthesized in a stepwise manner. nih.gov The synthesis can proceed through a divergent or convergent approach. scispace.comnih.gov In the divergent method, the dendrimer grows outwards from a central core by the sequential addition of monomer layers, or "generations". nih.govmdpi.com Each step typically involves a coupling reaction followed by an activation step to prepare the periphery for the next generation. nih.gov The convergent method, on the other hand, builds the dendrimer from the outside-in, with pre-synthesized dendritic wedges (dendrons) being attached to a multifunctional core in the final step. nih.gov

Development of Specialty Polymers for Diverse Applications

The polymers derived from this compound and its derivatives exhibit a range of properties that make them suitable for various specialty applications.

Coatings and Adhesives

Polymers based on this compound derivatives are utilized in the formulation of coatings and adhesives. gpkj.com 3-Ethyl-3-(hydroxymethyl)oxetane is an oxetane monomer that provides low viscosity and high cohesive force, making it suitable for adhesive and sealant applications, particularly in cationic UV/LED curing formulations. specialchem.com Hyperbranched polyoxetanes synthesized from 3-ethyl-3-(hydroxymethyl)oxetane have been investigated as hot-melt adhesives. nih.govmdpi.com These polymers have shown good adhesion to polar substrates, although their inherent brittleness may require further modification for some applications. nih.govmdpi.com The adhesive properties are attributed to the high density of polar hydroxyl groups in the polymer structure. mdpi.com

Table 1: Adhesive Properties of Hyperbranched Polyoxetanes

| Property | Value Range |

|---|---|

| Work of Adhesion | 101–105 mJ/m² |

| Bond-line Tensile Shear Strength | 0.39–1.32 MPa |

Data sourced from studies on polyoxetanes synthesized from 3-ethyl-3-(hydroxymethyl)oxetane and 1,1,1-tris(hydroxymethyl)propane. nih.govmdpi.com

Optical Materials and Photopolymerizable Compositions

Derivatives of this compound are also employed in the development of optical materials and photopolymerizable compositions. (3-Ethyloxetan-3-yl)methyl methacrylate (B99206), for example, is a functional monomer that can be used as an optical modifier in such compositions due to its high refractive index and low absorption coefficient. chemicalbook.com The cationic photopolymerization of oxetane-based systems is an active area of research. researchgate.net These systems can be initiated by photoacid generators that produce a strong acid upon UV irradiation, which then initiates the ring-opening polymerization. mdpi.comresearchgate.net This technology is relevant for applications such as UV-curable inks, coatings, and adhesives. gpkj.com

Based on a comprehensive review of scientific literature and chemical databases, there is a significant lack of available research specifically concerning the chemical compound This compound and its derived polymers. The synthesis, polymerization, and application of this specific monomer in advanced materials are not documented in accessible scholarly articles, patents, or technical reports.

The provided outline requests detailed information on "," including sections on advanced composites and structure-property relationships. Unfortunately, no specific data, research findings, or discussions related to polymers derived solely from this compound could be located to populate these sections accurately.

Research in the field of polyoxetanes extensively covers related monomers, most notably 3-Ethyl-3-hydroxymethyloxetane (also known as 3-Ethyl-3-oxetanemethanol or EHO). mdpi.comgoogle.commdpi.com This compound differs from the requested subject in the position of the hydroxyl group; it is a primary alcohol attached to a methyl group on the ring, rather than a tertiary alcohol directly attached to the ring. This structural difference is critical and would lead to significant variations in reactivity, polymerization behavior, and the ultimate properties of the resulting polymer. rsc.orgrsc.org

While there is a wealth of information on the use of polymers from EHO and other functionalized oxetanes in advanced composites, resins, energetic materials, and dental applications, google.comntrem.comnih.govmdpi.com this information cannot be accurately extrapolated or attributed to the specific, and seemingly unstudied, this compound.

Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline for the subject compound "this compound."

Pharmaceutical Chemistry and Drug Discovery Applications of 3 Ethyloxetan 3 Ol Scaffolds

3-Ethyloxetan-3-OL as a Building Block in Drug Synthesis

This compound and its derivatives are valuable building blocks in the synthesis of more complex pharmaceutical agents. The unique four-membered ring structure of oxetane (B1205548) allows for its incorporation into larger molecular frameworks, often imparting favorable characteristics to the final compound. The synthesis of oxetane-containing compounds has evolved significantly, moving from classical methods like the Williamson ether synthesis to more advanced and scalable protocols. ethz.chgoogle.com For instance, 3-Ethyl-3-oxetanemethanol, a closely related derivative, is recognized as a crucial pharmaceutical intermediate.

The stability of the oxetane ring is a key consideration in its use as a building block. Studies have shown that 3,3-disubstituted oxetanes exhibit enhanced stability, making them particularly suitable for drug design. acs.orgresearchgate.net This stability allows the oxetane moiety to be carried through multi-step syntheses without undergoing unwanted ring-opening reactions. rsc.org The development of robust synthetic methods has enabled the large-scale production of oxetane building blocks, facilitating their broader application in drug discovery programs. ethz.chrsc.org

Table 1: Examples of Drug Candidates or Precursors Synthesized Using Oxetane Building Blocks

| Compound Class | Oxetane Building Block | Therapeutic Area (if specified) | Reference |

| Anti-viral compounds | 4-[(3-ethyloxetan-3-yl)methoxy]-3,5-difluoroaniline | Hepatitis C | google.com |

| Novel Benzimidazole derivatives | (3-ethyloxetan-3-yl)methanol | Not Specified | google.com |

| Sulfamoyl-arylamides | Not specified | Hepatitis B | googleapis.com |

Exploration of Oxetane Ring as a Bioisostere in Drug Design

The oxetane ring is increasingly utilized as a bioisostere for other common functional groups in drug molecules, such as gem-dimethyl and carbonyl groups. acs.orgdrugbank.comnih.gov This bioisosteric replacement strategy aims to improve the physicochemical and pharmacokinetic properties of a drug candidate without significantly altering its interaction with the biological target. The oxetane motif is attractive due to its low molecular weight, high polarity, and distinct three-dimensional structure. drugbank.comnih.govacs.org

Replacing a carbonyl group with an oxetane can lead to improved metabolic stability, as the ether linkage of the oxetane is generally more resistant to metabolic degradation than a ketone or ester. ethz.ch Furthermore, the introduction of an oxetane can modulate key properties like lipophilicity (LogD), aqueous solubility, and metabolic clearance. acs.orgdrugbank.comnih.gov The electron-withdrawing nature of the oxetane's oxygen atom can also influence the basicity (pKa) of nearby functional groups, which can be a valuable tool for optimizing a drug's absorption and distribution characteristics. nih.gov

Table 2: Physicochemical Property Modulation by Oxetane Bioisosterism

| Property | Effect of Oxetane Introduction | Rationale | Reference |

| Solubility | Generally Increased | Increased polarity from the ether oxygen. | acs.orgdrugbank.comnih.gov |

| Metabolic Stability | Often Improved | More resistant to enzymatic degradation compared to carbonyls. | ethz.ch |

| Lipophilicity (LogD) | Can be tuned | Introduction of a polar, three-dimensional group. | acs.orgdrugbank.comnih.gov |

| Basicity (pKa) of adjacent amines | Reduced | Inductive electron-withdrawing effect of the oxetane ring. | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derived Drug Candidates

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, systematically exploring how chemical structure modifications impact biological activity. oncodesign-services.comnih.gov The incorporation of the this compound moiety into drug candidates provides a unique opportunity to probe and refine SAR. By systematically modifying the substituents on the oxetane ring and observing the effects on potency, selectivity, and pharmacokinetic properties, medicinal chemists can optimize lead compounds. oncodesign-services.com

Development of Novel Pharmacophores Incorporating this compound Derivatives

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The unique structural and electronic properties of the this compound scaffold make it an attractive component for the design of novel pharmacophores. google.com Its ability to introduce a specific three-dimensional vector and polarity can lead to the discovery of compounds with new mechanisms of action or improved selectivity for their targets.

The development of pharmacophores containing this compound derivatives has been explored in various therapeutic areas. For example, in the development of inhibitors for certain enzymes, the oxetane can act as a key hydrogen bond acceptor or influence the spatial orientation of other critical pharmacophoric elements. ethz.ch The synthesis of libraries of compounds based on an oxetane-containing core allows for the systematic exploration of chemical space and the identification of new lead structures. nih.gov

Prodrug Strategies Utilizing this compound Functionalization

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. nih.govmdpi.com This approach is often used to overcome challenges such as poor solubility, low permeability, or rapid metabolism. nih.gov The hydroxyl group of this compound provides a convenient handle for functionalization to create prodrugs.

For instance, the hydroxyl group can be esterified with a promoiety that enhances the lipophilicity of the drug, thereby improving its absorption across biological membranes. mdpi.comnih.gov Once absorbed, esterases in the body can cleave the ester bond, releasing the active drug containing the this compound scaffold. nih.gov This strategy can be particularly useful for targeting drugs to specific tissues or for achieving a controlled release profile. rsc.orgresearchgate.net The development of such prodrugs requires careful consideration of the linker chemistry to ensure efficient release of the active compound at the desired site of action. nih.gov

Advanced Spectroscopic and Computational Analysis of 3 Ethyloxetan 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules in solution. For 3-Ethyloxetan-3-ol, with its distinct arrangement of protons and carbons, NMR provides detailed connectivity and stereochemical information.

Multi-dimensional NMR Techniques

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of hydrogen and carbon environments, multi-dimensional techniques are required for complete structural assignment. For this compound, a combination of 2D NMR experiments like COSY, HSQC, and HMBC is essential.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would clearly show the correlation between the methyl protons (~0.9 ppm) and the methylene (B1212753) protons (~1.7 ppm) of the ethyl group, confirming the -CH₂CH₃ spin system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. It would link the proton signals of the ethyl group and the oxetane (B1205548) ring methylene groups to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. This allows for the assembly of the molecular skeleton. Key HMBC correlations for this compound would include:

Correlations from the ethyl group's methylene protons to the quaternary C3 carbon.

Correlations from the oxetane ring protons (at C2 and C4) to the quaternary C3 carbon.

Correlations from the hydroxyl proton to C3. These correlations unambiguously confirm the placement of the ethyl group and the hydroxyl group at the C3 position of the oxetane ring. rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted values are based on analysis of similar structures such as 3-hydroxyoxetane and other 3-substituted oxetanes. google.comatlantis-press.comnih.govlibretexts.org

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |

|---|---|---|---|

| CH ₃-CH₂- | ~0.9 (triplet) | ~8 | Typical alkyl methyl group adjacent to a methylene. |

| CH₃-CH ₂- | ~1.7 (quartet) | ~33 | Methylene group adjacent to a methyl and a quaternary carbon. |

| -OH | ~2.5 (broad singlet) | - | Exchangeable proton, chemical shift is concentration-dependent. |

| -CH ₂-O- (C2, C4) | ~4.5-4.7 (multiplet) | ~82 | Diastereotopic protons on the oxetane ring adjacent to oxygen, deshielded. |

| C 3 | - | ~75 | Quaternary carbon bonded to oxygen, an ethyl group, and two other carbons. oregonstate.edu |

Real-time NMR Monitoring of Reactions

Real-time or in-situ NMR monitoring is a powerful technique for studying reaction kinetics and mechanisms by acquiring spectra at regular intervals as a reaction proceeds. magritek.com This method can be applied to reactions involving this compound, most notably its ring-opening polymerization, a characteristic reaction of oxetanes. tandfonline.commagtech.com.cn

By setting up an NMR experiment to monitor a polymerization mixture, one could track the disappearance of the sharp signals corresponding to the monomeric this compound (e.g., the oxetane ring protons at ~4.5-4.7 ppm). Simultaneously, the appearance of broader signals corresponding to the newly formed polymer backbone would be observed. researchgate.net Plotting the integration of these signals over time allows for the determination of reaction rates, the observation of potential intermediates, and an understanding of the polymerization mechanism under various conditions (e.g., different catalysts or temperatures). beilstein-journals.org

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis. wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the m/z ratio to several decimal places, which is critical for determining a molecule's exact elemental formula. For this compound, the molecular formula is C₅H₁₀O₂. Its monoisotopic mass is 102.0681 Da. A low-resolution instrument might not be able to distinguish this from an isomer like pentanoic acid (C₅H₁₀O₂, mass 102.0681 Da). HRMS, however, provides the necessary precision to confirm the elemental composition, which is a crucial first step in structure identification. rsc.orgresearchgate.netmdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion (in this case, the molecular ion [M+H]⁺ or M⁺˙ of this compound), followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that reveals structural details. researchgate.netrsc.org

For this compound, several characteristic fragmentation pathways are expected:

Loss of Water: Common for alcohols, the loss of H₂O (18 Da) would result in a fragment at m/z 84.

α-Cleavage: Cleavage of the bond between C3 and the ethyl group would lead to the loss of an ethyl radical (•C₂H₅, 29 Da), producing a prominent ion at m/z 73.

Ring Fragmentation: The strained oxetane ring is prone to specific fragmentation patterns. A characteristic pathway for 3-substituted oxetanes is a retro-[2+2] cycloreversion, which would lead to the loss of neutral molecules like formaldehyde (B43269) (CH₂O, 30 Da) or ethene (C₂H₄, 28 Da). nih.gov

Table 2: Predicted Key MS/MS Fragments for this compound

| m/z (for [M+H]⁺, 103.0754) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 85 | [C₅H₉O]⁺ | H₂O | Loss of water from the hydroxyl group. |

| 75 | [C₃H₇O₂]⁺ | C₂H₄ | Loss of ethene from the oxetane ring. |

| 73 | [C₃H₅O₂]⁺ | C₂H₆ | Loss of ethane (B1197151) following ethyl radical cleavage and H abstraction. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide valuable information for identifying functional groups and analyzing the molecular structure. uni-muenchen.de

IR spectroscopy measures the absorption of infrared light by vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. nih.gov

For this compound, the key vibrational modes are:

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is the classic signature of the hydroxyl group, indicative of hydrogen bonding. connectjournals.comdocbrown.info

C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the ethyl group and the oxetane ring.

Oxetane Ring Vibrations: The four-membered oxetane ring has characteristic vibrational modes. The most notable is the asymmetric C-O-C stretching, often called the "ring breathing" mode, which gives a strong, sharp absorption in the IR spectrum, typically between 970 and 1050 cm⁻¹. google.comuni-muenchen.de This peak is a key identifier for the oxetane moiety. This mode is also often strong in the Raman spectrum. nih.govd-nb.info

C-O Stretch: The C-O stretching vibration of the tertiary alcohol typically appears in the fingerprint region around 1150 cm⁻¹.

The IR spectrum of the structurally similar compound 3-Ethyl-3-hydroxymethyl oxetane shows these characteristic peaks, including a strong, broad O-H stretch around 3400 cm⁻¹ and a sharp oxetane ring absorption near 980 cm⁻¹. nist.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy | Rationale |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | IR (strong, broad) | Characteristic of hydrogen-bonded alcohol. chemicalbook.com |

| C-H Stretch (Alkyl) | 2850 - 3000 | IR (medium-strong), Raman (strong) | C-H bonds of the ethyl and oxetane methylene groups. |

| C-O Stretch (Alcohol) | ~1150 | IR (medium) | Tertiary alcohol C-O bond vibration. |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques are indispensable in the analysis of this compound and its derivatives, enabling the separation, identification, and quantification of components within a mixture. These methods are crucial for assessing the purity of synthesized compounds and for analyzing complex reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. etamu.edu The GC component separates volatile and thermally stable compounds based on their boiling points and polarity, while the MS component fragments the eluted compounds into ions and sorts them based on their mass-to-charge ratio, providing a unique fingerprint for each compound. etamu.edu

In the context of this compound analysis, GC-MS is employed to determine its purity and to identify byproducts in reaction mixtures. The sample is injected into the GC, where it is vaporized and carried by an inert gas through a column. etamu.edu The retention time, the time it takes for the compound to pass through the column, is a characteristic property that aids in its identification. etamu.edu As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides detailed structural information, allowing for definitive identification by comparing the fragmentation pattern to spectral libraries. nih.govijper.org

For instance, in the analysis of a sample containing this compound, a major peak corresponding to the molecular ion and characteristic fragment ions would be expected. The presence of other peaks would indicate impurities or unreacted starting materials. Quantitative analysis can also be performed by integrating the peak areas. ijpsjournal.com The purity of this compound is often specified as a minimum percentage, such as ≥95%, as determined by GC analysis. fishersci.fi

Table 1: Illustrative GC-MS Data for a Hypothetical this compound Sample

| Retention Time (min) | Compound Name | Peak Area (%) | Key Mass Fragments (m/z) |

| 5.2 | This compound | 98.5 | 102 (M+), 87, 73, 59, 43 |

| 3.8 | Solvent (e.g., Ethyl Acetate) | 1.0 | 88, 70, 43 |

| 6.5 | Unidentified Impurity | 0.5 | 116, 101, 71 |

This table is for illustrative purposes and does not represent actual experimental data.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis and purification of compounds like this compound, particularly for those that are non-volatile or thermally unstable. biomedpharmajournal.org HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. torontech.com

For the analysis of this compound and its derivatives, a normal-phase or reversed-phase HPLC method could be developed. In normal-phase HPLC, a polar stationary phase is used with a non-polar mobile phase, which would be suitable for separating polar compounds. biomedpharmajournal.org Conversely, reversed-phase HPLC, which employs a non-polar stationary phase and a polar mobile phase, is also a versatile option. monash.edu The choice of method depends on the specific properties of the analytes.

A typical HPLC system consists of a pump to deliver the mobile phase, an injector for introducing the sample, a column containing the stationary phase, a detector to identify the eluted compounds, and a data acquisition system. torontech.com The output, a chromatogram, shows peaks corresponding to the different components of the mixture. torontech.com The retention time and peak area are used for qualitative and quantitative analysis, respectively. torontech.com

Table 2: Hypothetical HPLC Purity Analysis of this compound

| Retention Time (min) | Compound Name | Peak Area (%) |

| 4.1 | This compound | 99.2 |

| 2.5 | Impurity A | 0.5 |

| 5.8 | Impurity B | 0.3 |

This table is for illustrative purposes and does not represent actual experimental data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov This method relies on the diffraction of X-rays by the ordered lattice of atoms in a crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the atomic positions, bond lengths, and bond angles with high precision. nih.gov

While this compound is a liquid at room temperature, its derivatives or co-crystals could potentially be analyzed by X-ray crystallography to provide invaluable insights into their solid-state conformation and intermolecular interactions. For a molecule to be studied by this technique, it must first be grown into a single crystal of suitable size and quality.

Computational Chemistry Approaches for this compound Systems

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at the atomic level. These methods complement experimental techniques by offering insights into molecular structure, stability, and reactivity that can be difficult to obtain through experiments alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. nih.gov DFT calculations can predict a wide range of molecular properties, including optimized geometries, reaction energies, and spectroscopic parameters, with a good balance of accuracy and computational cost. redalyc.orgresearchgate.net

For this compound, DFT calculations can be used to:

Determine the most stable conformation: By calculating the energies of different spatial arrangements of the atoms (conformers), the lowest energy and therefore most stable structure can be identified.

Predict spectroscopic properties: DFT can be used to calculate NMR chemical shifts and vibrational frequencies, which can then be compared with experimental spectra to aid in structural elucidation. nih.gov

Investigate reactivity: DFT can provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information helps in predicting the sites of electrophilic and nucleophilic attack and understanding reaction mechanisms. mdpi.com

Functionals like B3LYP and M06-2X, combined with appropriate basis sets such as 6-31G* or cc-pVTZ, are commonly employed for such calculations. nih.govmdpi.com

Table 3: Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value |

| Dipole Moment (Debye) | 2.1 |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 1.8 |

| C-O Bond Length (Å) - Ring | 1.45 |

| C-O Bond Length (Å) - Hydroxyl | 1.42 |

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. iphy.ac.cn By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of molecules, including conformational changes and intermolecular interactions. mdpi.commdpi.com

For this compound, MD simulations can be used to:

Explore conformational space: MD simulations can reveal the different conformations that the molecule can adopt in solution or in the gas phase and the transitions between them. lumenlearning.com This is particularly useful for flexible molecules.

Study intermolecular interactions: In a simulation containing multiple molecules of this compound, the formation and breaking of intermolecular hydrogen bonds involving the hydroxyl group can be observed. This provides insight into the liquid-state structure and properties.

Simulate solvation: By including solvent molecules in the simulation, the interactions between this compound and the solvent can be studied, providing information about its solubility and the structure of the solvation shell.

MD simulations require a force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. The choice of force field is crucial for obtaining accurate results.

Quantum Mechanical/Molecular Mechanical (QM/MM) Methods for Complex Systems

The study of chemical compounds in realistic environments, such as in solution or within the active site of an enzyme, presents a significant computational challenge. Treating the entire system with high-level quantum mechanical (QM) methods is often prohibitively expensive due to the vast number of atoms involved. bris.ac.uk Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide an elegant and efficient solution to this problem. mpg.de These approaches partition the system into two regions: a small, chemically significant part treated with computationally demanding QM methods, and the larger, surrounding environment described by less expensive, classical molecular mechanics (MM) force fields. bris.ac.ukmpg.de

For a molecule like this compound, the QM/MM approach is invaluable for studying its interactions and reactivity in complex settings. mpg.de In a typical setup, the this compound molecule itself, or a reactive portion of it, would constitute the QM region. This allows for an accurate description of electronic structure, bond breaking and formation, and charge distribution changes during a chemical process. bris.ac.ukmdpi.com The surrounding environment, whether it be solvent molecules or the amino acid residues of a protein, is treated as the MM region, which accounts for steric and electrostatic effects on the QM region. bris.ac.uk

The primary advantage of QM/MM is its ability to combine the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the extensive environment. bris.ac.uk This dual-level approach enables the simulation of phenomena that are intractable for purely QM methods, such as enzymatic reactions, ligand-protein binding, and solvent effects on reaction pathways. mdpi.comresearchgate.netnih.gov For instance, a QM/MM simulation could elucidate the mechanism of the acid-catalyzed ring-opening of this compound in an aqueous solution or model its binding affinity and orientation within a biological target. mpg.de The interactions between the QM and MM regions, which can be treated at different levels of sophistication, are crucial for the accuracy of the simulation. mpg.de

A critical aspect of setting up a QM/MM calculation is the treatment of the boundary between the QM and MM regions, especially when it cuts across covalent bonds. mpg.de Various "link atom" schemes, such as using a hydrogen atom to cap the dangling valency of the QM region, have been developed to handle this interface appropriately. mpg.de The choice of QM method (e.g., density functional theory, semi-empirical methods) and MM force field is also crucial and depends on the desired balance between accuracy and computational cost. researchgate.netnsf.gov

Table 1: Hypothetical QM/MM Partitioning for this compound in an Aqueous Environment

| Component | System Region | Computational Method | Rationale |

|---|---|---|---|

| This compound | QM (Quantum Mechanics) | Density Functional Theory (DFT) | Allows for accurate modeling of electronic structure, polarization, and potential chemical reactions (e.g., ring-opening). bris.ac.uk |

| Water Molecules (within 5 Å) | MM (Molecular Mechanics) | TIP3P Water Model | Captures the direct electrostatic and van der Waals interactions of the immediate solvent shell. |

| Bulk Water (> 5 Å) | MM (Molecular Mechanics) | TIP3P Water Model | Represents the broader solvent environment and its influence on the QM region efficiently. bris.ac.uk |

Machine Learning and Artificial Intelligence in Spectroscopic Analysis

For a compound like this compound, ML models can be trained to predict a variety of spectroscopic features directly from its molecular structure. nih.gov This is achieved by training algorithms, such as deep neural networks (DNNs) or random forests, on large databases containing the structures and corresponding experimental or computationally generated spectra of thousands of organic molecules. photonics.comnih.govresearchgate.net The input for these models typically consists of molecular descriptors or fingerprints, which are numerical representations of the molecule's chemical structure and properties. scielo.br

The applications of ML in spectroscopy are diverse:

Spectrum Prediction: AI models can generate entire simulated spectra (e.g., IR, Raman, NMR) for a given molecule. researchgate.net For instance, a model trained on a dataset of known compounds and their ¹³C NMR spectra could predict the chemical shifts for this compound.

Property Prediction: ML can predict specific spectral properties, such as UV-Vis absorption maxima (λmax) and molar extinction coefficients, which are crucial for understanding a molecule's photochemical behavior. nih.govacs.org

Structure Elucidation: Conversely, ML can assist in determining the structure of an unknown compound from its spectrum. By comparing an experimental spectrum to those predicted for candidate structures, the most likely structure can be identified. u-tokyo.ac.jp

Accelerated Screening: These predictive capabilities allow for the high-throughput virtual screening of large chemical libraries. photonics.com Researchers could, for example, rapidly assess a library of oxetane derivatives for desired spectroscopic properties without needing to synthesize each one.

Table 2: Conceptual Workflow for ML-Based Prediction of Spectroscopic Properties for this compound

| Step | Description | Example for ¹³C NMR Prediction | Relevant Technologies |

|---|---|---|---|

| 1. Input | The molecular structure of this compound is provided. | SMILES string: CCC1(CO1)O | Chemical drawing software, SMILES notation |

| 2. Feature Generation | The structure is converted into a set of numerical descriptors or a molecular fingerprint. | Descriptors like atom counts, bond types, topological indices, and electronic properties are calculated. scielo.br | RDKit, PaDEL-Descriptor |

| 3. ML Model Prediction | A pre-trained ML model uses the generated features to predict the spectroscopic property. | A deep neural network, trained on a large dataset of molecules and their ¹³C NMR spectra, predicts the chemical shift for each carbon atom. researchgate.net | TensorFlow, PyTorch, Scikit-learn |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (3-Ethyloxetan-3-yl)methanol |

| 3-(4-(benzyloxy)phenyl)oxetan-3-ol |

| Water |

Future Perspectives and Emerging Research Directions

Integration of 3-Ethyloxetan-3-OL in Sustainable Chemical Processes

The principles of green and sustainable chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uc.edu The integration of compounds like this compound into such frameworks is a key area of future research.

One of the primary avenues for sustainable application lies in polymer science. Oxetane (B1205548) derivatives are utilized as monomers in polymerization reactions, particularly in UV-curing applications for coatings, inks, and adhesives. gpkj.com These processes are often more energy-efficient than traditional thermal curing methods. While much of the current research focuses on derivatives like (3-Ethyloxetan-3-yl)methyl methacrylate (B99206), the foundational oxetane structure of this compound makes it a candidate for the development of new, sustainable polymer systems. chemicalbook.com

Future research will likely focus on developing green synthetic routes to this compound and related compounds. This includes the use of renewable feedstocks and catalytic processes that maximize atom economy, preventing waste generation rather than treating it after the fact. bldpharm.com The development of such processes is crucial for the chemical industry's move towards greater sustainability. researchgate.net

Novel Applications in Interdisciplinary Fields

The most significant emerging application for this compound and its class of compounds is in the interdisciplinary field of medicinal chemistry and drug discovery. nih.govnih.govacs.orgsioc-journal.cnnih.gov The oxetane motif is increasingly recognized as a valuable building block for modifying the properties of biologically active molecules. nih.govacs.org

Bioisosterism in Drug Design A primary role for this compound is as a bioisostere—a chemical substituent that can replace another group in a drug molecule without significantly altering its biological activity, while improving its pharmacological properties. researchgate.netcapes.gov.br The 3,3-disubstituted oxetane moiety is considered an effective replacement for less desirable functional groups like gem-dimethyl or carbonyl groups. nih.govnih.govnih.gov This substitution can lead to profound improvements in a drug candidate's profile, as detailed in the table below. nih.gov

The oxetan-3-ol (B104164) group, specifically, has been investigated as a potential surrogate for the carboxylic acid functional group, a common feature in many drugs that can be associated with unfavorable pharmacological properties. researchgate.netcapes.gov.br Replacing a carboxylic acid with an oxetan-3-ol can maintain necessary hydrogen-bonding interactions with a biological target while improving properties like lipophilicity and metabolic stability. researchgate.net The presence of the ethyl group in this compound provides an additional point for molecular modification and for probing interactions within a target protein's binding pocket.

| Property | Impact of Oxetane Incorporation | Rationale |

| Aqueous Solubility | Often improved | The polar ether oxygen increases the overall polarity of the molecule. nih.govnih.gov |

| Metabolic Stability | Often enhanced | Can replace metabolically vulnerable groups (e.g., gem-dimethyl) to block sites of oxidation. nih.govnih.gov |

| Lipophilicity (LogD) | Generally decreased | The introduction of the polar oxetane ring typically reduces lipophilicity compared to hydrocarbon analogues. nih.govnih.gov |

| Molecular Conformation | Induces three-dimensionality | The sp³-rich, non-planar structure of the oxetane ring helps to move away from "flat" molecular architectures, which can improve target selectivity. nih.govacs.org |

This table presents general findings for the incorporation of oxetane motifs in drug discovery programs.

While most published research involves a range of substituted oxetanes, this compound stands as a fundamental building block for exploring these benefits in future drug discovery campaigns. rsc.org

Challenges and Opportunities in this compound Research

Despite its promise, the study and application of this compound are not without obstacles. However, these challenges also create significant opportunities for innovation in synthetic chemistry and materials science.

Challenges:

Synthetic Accessibility: The synthesis of 3,3-disubstituted oxetanes can be complex, and their restricted availability has historically hampered their widespread use. rsc.orgdoi.org Developing robust, scalable, and cost-effective synthetic protocols is a primary challenge. rsc.org

Chemical Stability: The oxetane ring possesses significant ring strain, making it susceptible to ring-opening reactions, particularly under acidic conditions. nih.govsioc-journal.cn While 3,3-disubstitution generally increases stability by sterically hindering nucleophilic attack, the presence of an internal nucleophile like the hydroxyl group in this compound could potentially facilitate ring-opening under certain conditions, a factor that must be carefully considered in its applications. nih.govacs.org

Opportunities:

Expanded Chemical Space: The development of novel synthetic methods is rapidly expanding the library of available oxetane-containing building blocks. rsc.orgdoi.org This allows chemists to systematically explore the impact of these motifs and fine-tune molecular properties with greater precision. chemrxiv.org

Advanced Drug Discovery: The demonstrated ability of oxetanes to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates presents a major opportunity. nih.gov this compound is a key starting point for creating new chemical entities with potentially superior therapeutic profiles.

Novel Materials: Beyond pharmaceuticals, there are opportunities to use this compound and its derivatives as monomers for creating advanced polymers and materials. Its structure could be exploited to develop new materials with unique thermal, mechanical, or optical properties.

| Challenge | Opportunity |

| Complex and limited synthetic routes. rsc.orgdoi.org | Development of novel, scalable synthetic methodologies to increase accessibility. rsc.org |

| Potential for ring instability under certain conditions. nih.govacs.org | Exploration of the oxetane's reactivity to create new molecular scaffolds via controlled ring-opening. sioc-journal.cn |

| Limited commercial availability of diverse building blocks. doi.org | Design and synthesis of a wide array of this compound derivatives to expand the medicinal chemistry toolbox. rsc.org |

Q & A

Q. What are the key considerations for synthesizing 3-Ethyloxetan-3-OL with high purity, and how can experimental reproducibility be ensured?

Methodological Answer:

- Synthetic Optimization : Prioritize anhydrous conditions due to the oxetane ring’s sensitivity to hydrolysis. Use inert gas (e.g., N₂) during reactions to prevent oxidation byproducts.

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm ring integrity and substituent placement. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.